Lipophilicity Advantage Over Shorter Chain Analogs
1-(4-Hydroxy-3-methylphenyl)butan-1-one exhibits a calculated partition coefficient (cLogP) of approximately 2.72, placing it within the optimal lipophilicity range for drug candidates (cLogP 1-5) [1]. This value provides a balanced hydrophobicity profile that can facilitate membrane permeability while maintaining aqueous solubility . In contrast, the shorter chain analog 4-hydroxy-3-methylpropiophenone (CAS 15771-39-4) is expected to have a lower cLogP (estimated ~2.1-2.3) due to its reduced alkyl chain length, potentially impacting its ability to traverse biological membranes [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.72 |
| Comparator Or Baseline | 4-Hydroxy-3-methylpropiophenone (estimated cLogP ~2.1-2.3) |
| Quantified Difference | ΔcLogP ≈ 0.4-0.6 units (higher lipophilicity for target compound) |
| Conditions | Calculated partition coefficient (cLogP) based on molecular structure |
Why This Matters
This cLogP difference of approximately 0.4-0.6 units can significantly impact membrane permeability and bioavailability, making 1-(4-hydroxy-3-methylphenyl)butan-1-one a more suitable candidate for oral drug development.
- [1] Probes & Drugs Portal. PMID17888661C19 (PD046799, VODAHBTZSLKFBN-UHFFFAOYSA-N). cLogP 2.72. View Source
- [2] SpectraBase. 4'-hydroxy-3'-methylpropiophenone. CAS 15771-39-4. View Source
